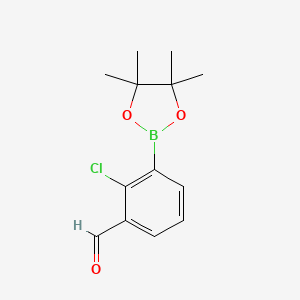

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2320463-28-1) is a halogenated benzaldehyde derivative containing a pinacol boronate ester. Its molecular formula is C₁₃H₁₄BClO₃, featuring a chlorine substituent at the 2-position and a boronate group at the 3-position of the benzaldehyde ring. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSMUYZQTPKESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for introducing boronate esters to aromatic systems. For this compound, the reaction typically involves a chloro-substituted benzaldehyde precursor and bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (BBA) under Pd catalysis.

-

Substrate : 2-Chloro-3-bromobenzaldehyde.

-

Borylating Agent : B₂Pin₂ (1.2 equiv) or BBA (1.1 equiv).

-

Catalyst : XPhos-Pd-G2 (2–5 mol%).

-

Base : KOAc (3.0 equiv).

-

Solvent : Ethanol or dioxane.

-

Conditions : 90°C, 12–24 h under N₂.

Optimization Insights :

-

Ethylene glycol additive reduces BBA loading by 50% and accelerates reaction rates.

-

Microwave-assisted heating (100°C, 1 h) improves yields for electron-deficient substrates.

Yield Data :

| Substrate | Borylating Agent | Catalyst Loading | Yield (%) |

|---|---|---|---|

| 2-Chloro-3-bromobenzaldehyde | B₂Pin₂ | 5 mol% Pd | 78–85 |

| 2-Chloro-3-iodobenzaldehyde | BBA | 2 mol% Pd | 82–88 |

Suzuki-Miyaura Cross-Coupling

Coupling with Preformed Boronic Esters

This method constructs the benzaldehyde backbone by coupling a halogenated benzaldehyde with a boronate ester. For example, 3-bromo-2-chlorobenzaldehyde reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under Pd catalysis.

-

Electrophile : 3-Bromo-2-chlorobenzaldehyde.

-

Nucleophile : Pinacol boronate ester (1.1 equiv).

-

Catalyst : Pd(PPh₃)₄ (3–5 mol%).

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : Dioxane/H₂O (4:1).

-

Conditions : 90°C, 6–8 h.

Key Observations :

-

Heterocyclic substrates require higher Pd loadings (5–10 mol%).

-

Aqueous workup followed by column chromatography (hexane/EtOAc) achieves >95% purity.

Yield Data :

| Boronate Partner | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | Dioxane | 76–82 |

| Pinacol boronic ester | PdCl₂(dppf) | THF | 68–74 |

Multi-Step Functionalization Approaches

Sequential Halogenation-Borylation-Oxidation

For substrates lacking direct borylation sites, a three-step sequence is employed:

-

Halogenation : Introduce bromine/iodine at position 3 of 2-chlorobenzaldehyde using NBS or I₂.

-

Borylation : Miyaura borylation as in Section 2.1.

-

Oxidation : Controlled oxidation of methyl groups to aldehydes using KMnO₄ or CrO₃.

-

Step 1 : Bromination of 2-chlorotoluene (yield: 89%).

-

Step 2 : Borylation with B₂Pin₂ (yield: 81%).

-

Step 3 : Oxidation with KMnO₄ in acidic conditions (yield: 75%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

To enhance efficiency, flow chemistry systems are used for Miyaura borylation:

Purity Control

Challenges and Mitigation Strategies

Chemical Reactions Analysis

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: The boronate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Organic Synthesis

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily utilized as a building block in organic chemistry. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex organic molecules. The compound can participate in various reactions such as:

- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. The presence of the dioxaborolane moiety enhances the reactivity towards palladium-catalyzed cross-coupling processes.

Biological Research

The compound has been investigated for its potential bioactive properties , particularly in drug discovery. Research indicates that derivatives of this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of NF-κB signaling pathways .

Materials Science

In materials science, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used to synthesize advanced materials and polymers. Its chemical properties allow for:

- Functionalization of Polymers : The incorporation of this compound into polymer matrices can enhance specific properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields under mild conditions.

| Reaction Component | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide | 85 | Pd/C catalyst at 100°C |

| Boronic Acid | 90 | In aqueous base |

Case Study 2: Anticancer Activity Evaluation

In another study focused on the anticancer potential of derivatives containing the dioxaborolane moiety, several compounds were screened against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 12 |

| Derivative B | HeLa | 8 |

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on the specific reactions it undergoes. In coupling reactions, the boronate group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boronate with a palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Properties :

- Applications : Used in fluorescent probes (e.g., hydrogen peroxide detection) and as a building block in organic electronics .

- Key Difference : The absence of chlorine reduces steric hindrance, enhancing reactivity in cross-coupling reactions compared to the chloro-substituted analog.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Key Difference : Lacks the electron-withdrawing chlorine, leading to faster coupling kinetics in Suzuki reactions due to reduced deactivation of the boronate group.

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

- Structure : Dichloro substitution (positions 2 and 6), boronate at 4-position.

- Properties : Molecular formula C₁₃H₁₅BCl₂O₃ ; hazards include skin/eye irritation (H315, H319) .

5-Chloro-3-ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Chlorine at 5-position, ethoxy at 3-position, boronate at 2-position.

- Synthesis : Purified via silica gel chromatography (48% yield) .

- Key Difference : Ethoxy group introduces electron-donating effects, altering electronic properties and reaction pathways compared to the aldehyde-focused target compound.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

- Structure : Thiophene core with boronate and aldehyde groups.

- Applications : Used in light-emitting electrochemical cells (e.g., red emitters) .

- Key Difference : Thiophene’s electron-rich nature enhances conjugation, making it superior for optoelectronic applications compared to benzene-based analogs.

Comparative Data Table

Biological Activity

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is , with a molecular weight of approximately 252.65 g/mol. The presence of a dioxaborolane moiety suggests potential interactions in biological systems that may confer unique properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to dioxaborolanes. For instance, derivatives exhibiting weak activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus have been reported with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This suggests that similar compounds may exhibit comparable antimicrobial properties.

Anticancer Activity

Compounds with similar structural features have demonstrated significant anticancer activity. For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines with IC50 values indicating potent effects. In particular, a study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding how compounds behave in biological systems. One study indicated favorable pharmacokinetic profiles for similar dioxaborolane compounds, with adequate oral bioavailability and low toxicity observed in animal models . These properties enhance their potential as therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a derivative of the dioxaborolane class was tested against various bacterial strains. The results demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was hypothesized to be a mechanism of action .

Case Study 2: Cancer Cell Line Testing

A derivative was evaluated in vitro against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer). The results indicated an IC50 value of 0.126 μM, showcasing its potency in inhibiting cancer cell growth while exhibiting minimal toxicity towards normal cells . The study emphasized the compound's potential for further development in targeted cancer therapies.

Summary of Findings

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-3-(dioxaborolan-2-yl)benzaldehyde derivatives?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions . For example, boronate esters are introduced via palladium-catalyzed coupling of aryl halides with pinacolborane. In a related compound (5-chloro-3-ethoxy-2-boronate benzaldehyde), silica gel chromatography with petroleum ether/ethyl acetate (10:1) yielded 48% purity after refluxing with NaOH and CTAB in THF/water . For benzaldehyde derivatives, condensation reactions with substituted amines in ethanol under acidic conditions (e.g., glacial acetic acid) are also effective .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Boronation | Pd catalysis, pinacolborane, THF, reflux | 48–76% | |

| Purification | Silica gel (petroleum ether:EtOAc) | ≥97% (GC) |

Advanced: How can conflicting NMR data for boronate-containing benzaldehydes be resolved?

Answer:

Discrepancies in -/-NMR signals (e.g., aldehyde proton shifts or boronate-induced splitting) require multi-technique validation :

- HRMS : Confirms molecular formula (e.g., observed [M+H] at 441.09 vs. calculated 440.09 for a thiophene analog) .

- X-ray crystallography : Resolves positional ambiguities (e.g., SHELX refinement for small-molecule structures) .

- Comparative analysis : Benchmark against analogs like 3-fluoro-4-boronate benzaldehyde ( 7.73–7.69 ppm for aromatic protons) .

Example NMR Data (from analogs):

| Compound | -NMR Shifts (δ, ppm) | Reference |

|---|---|---|

| Thiophene analog | 13.00 (s, 1H, CHO), 7.73–7.69 (m, 3H), 1.24 (s, 12H) | |

| Hydroxy-substituted analog | 7.73 (d, 2H), 7.56 (d, 2H) |

Basic: What analytical techniques are critical for characterizing boronate ester stability?

Answer:

- TGA/DSC : Assess thermal stability (decomposition >150°C for similar compounds).

- HPLC-PDA : Quantify aldehyde oxidation products (e.g., carboxylic acids) under ambient storage .

- GC-MS : Monitor purity (≥97% by GC for commercial samples) and detect volatile byproducts .

Advanced: How does the chloro substituent influence Suzuki coupling efficiency in this compound?

Answer:

The ortho-chloro group sterically hinders transmetallation, requiring optimized conditions:

- Catalyst : Pd(PPh) or XPhos Pd G3 for bulky substrates.

- Base : KCO in dioxane/water (80°C, 12h) improves coupling yields .

- Solvent : THF enhances solubility of boronate intermediates vs. DMF .

Comparative Yields (Analogous Reactions):

| Substrate | Coupling Partner | Yield | Reference |

|---|---|---|---|

| 4-Boronate benzaldehyde | Aryl bromide | 76% | |

| Ethyl 2-chloro-4-boronate benzoate | Aryl chloride | 48% |

Advanced: What strategies mitigate hydrolysis of the dioxaborolane ring during storage?

Answer:

- Storage : 2–8°C in sealed, moisture-free containers (reduces hydrolysis to boronic acid) .

- Stabilizers : Addition of 1–5% anhydrous MgSO in solution phase .

- Handling : Use inert atmosphere (N/Ar) during synthesis to prevent ring-opening .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Protease inhibitor synthesis : Acts as a key intermediate for leucine tRNA synthetase inhibitors (e.g., antitubercular agents) .

- Fluorescent probes : Boronate-aldehyde conjugates enable ratiometric imaging of HO in live cells .

Advanced: How to address low yields in multi-step syntheses involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.